O-Palmitoylpullulan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

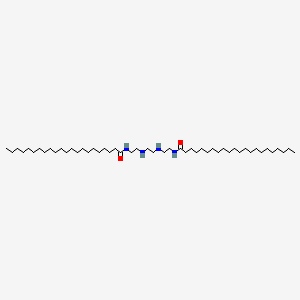

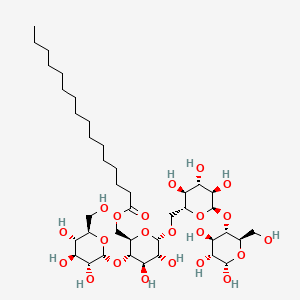

O-Palmitoylpullulan is a chemically modified polysaccharide derived from pullulan, a natural polymer produced by the fungus Aureobasidium pullulans Pullulan itself is a linear homopolysaccharide composed of maltotriose units linked by α-1,6-glycosidic bondsThis modification imparts hydrophobic properties to the otherwise hydrophilic pullulan, enhancing its utility in various applications, particularly in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Palmitoylpullulan typically involves the esterification of pullulan with palmitoyl chloride. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or pyridine, which acts as both a solvent and a catalyst. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified through precipitation, filtration, and drying processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

O-Palmitoylpullulan undergoes several types of chemical reactions, including:

Esterification: The primary reaction used in its synthesis.

Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, reverting the compound to its original pullulan form.

Oxidation and Reduction: These reactions can modify the functional groups on the pullulan backbone, further altering its properties.

Common Reagents and Conditions

Esterification: Palmitoyl chloride, DMSO or pyridine, 50-60°C.

Hydrolysis: Acidic or basic solutions, room temperature to elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Esterification: this compound.

Hydrolysis: Pullulan and palmitic acid.

Oxidation: Oxidized derivatives of pullulan.

Reduction: Reduced derivatives of pullulan.

Scientific Research Applications

O-Palmitoylpullulan has a wide range of applications in scientific research:

Drug Delivery: Used as a coating material for liposomes to enhance drug delivery to specific organs.

Biomedical Engineering: Employed in the development of microspheres for controlled drug release.

Tissue Engineering: Utilized in the creation of scaffolds for tissue regeneration due to its ability to form hydrogels and its biocompatibility.

Cosmetics: Incorporated into cosmetic formulations for its film-forming and moisture-retention properties.

Mechanism of Action

The mechanism of action of O-Palmitoylpullulan primarily involves its ability to form stable complexes with other molecules. The palmitoyl groups provide hydrophobic interactions, while the pullulan backbone offers hydrophilic interactions. This dual functionality allows this compound to act as an effective carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The compound can also interact with cell membranes, facilitating targeted drug delivery and improving therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

O-Palmitoylamylopectin: Another polysaccharide modified with palmitoyl groups, used similarly in drug delivery systems.

Pullulan Acetate: A derivative of pullulan modified with acetate groups, used in controlled drug release applications.

Uniqueness

O-Palmitoylpullulan stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly versatile for various applications. Its ability to form stable complexes with both hydrophilic and hydrophobic molecules sets it apart from other polysaccharide derivatives .

Properties

CAS No. |

53572-58-0 |

|---|---|

Molecular Formula |

C40H72O22 |

Molecular Weight |

905.0 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C40H72O22/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(43)55-19-23-36(62-39-32(51)27(46)25(44)20(16-41)58-39)30(49)34(53)38(60-23)56-18-22-26(45)28(47)33(52)40(59-22)61-35-21(17-42)57-37(54)31(50)29(35)48/h20-23,25-42,44-54H,2-19H2,1H3/t20-,21-,22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-/m1/s1 |

InChI Key |

CRBPUTPGJMOLKF-XKAQZKNMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)